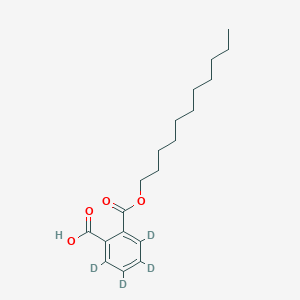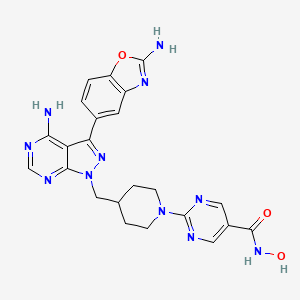
mTOR/HDAC-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTOR/HDAC-IN-1 is a compound that acts as a dual inhibitor of the mechanistic target of rapamycin (mTOR) and histone deacetylase (HDAC). It has shown potential in cancer research due to its ability to inhibit both mTOR and HDAC pathways, which are crucial in cell growth, proliferation, and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mTOR/HDAC-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
mTOR/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
mTOR/HDAC-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
mTOR/HDAC-IN-1 exerts its effects by inhibiting both mTOR and HDAC pathways. The mTOR pathway is involved in cell growth, proliferation, and survival, while the HDAC pathway regulates gene expression through histone modification. By inhibiting these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
INK128: An mTOR inhibitor that has shown synergistic effects when combined with HDAC inhibitors.
Vorinostat: An HDAC inhibitor used in combination with mTOR inhibitors for cancer treatment.
Uniqueness
mTOR/HDAC-IN-1 is unique due to its dual inhibition of both mTOR and HDAC pathways, making it a potent compound for cancer research and therapy. Its ability to target multiple pathways simultaneously provides a comprehensive approach to inhibiting cancer cell growth and survival .
Eigenschaften
Molekularformel |
C23H23N11O3 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29) |
InChI-Schlüssel |
VPTVCYOEECUFBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


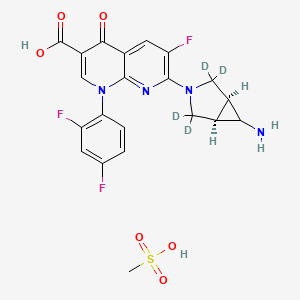
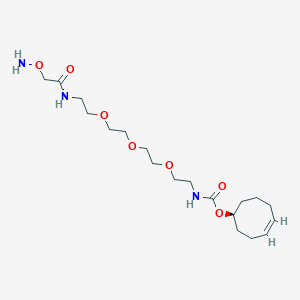
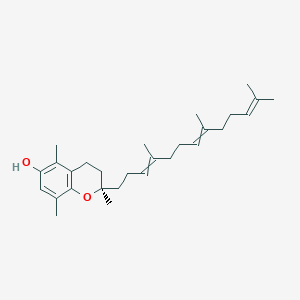
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
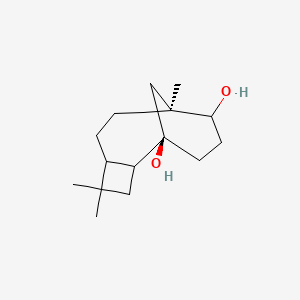
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
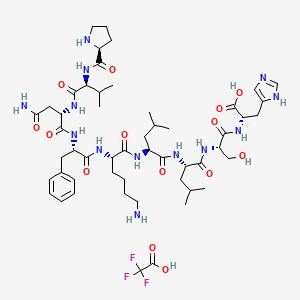



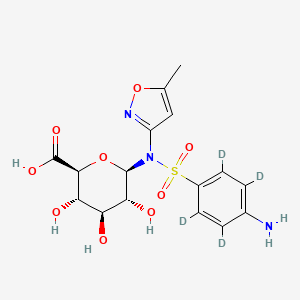
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
